Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate
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Description
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C18H17FN2O5 and its molecular weight is 360.341. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Modification
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate serves as a key intermediate in the synthesis of complex molecules due to its reactive functional groups. For instance, it has been used in the structural modification and preparation of ofloxacin analogs, showcasing its role in developing new antibacterial compounds (Rádl et al., 1991). Another study demonstrates its utility in the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, highlighting its versatility in chemical transformations (Nagel et al., 2011).
Pharmaceutical Applications
In pharmaceutical research, this compound has been pivotal in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The process involves multiple synthesis steps, including the reduction and amidation reactions, emphasizing the compound's role in creating medically significant molecules (Cheng Huansheng, 2013).
Antitumor Activity
Research on amino acid ester derivatives containing 5-fluorouracil has uncovered that derivatives of this compound exhibit promising antitumor activities. This application is crucial in the ongoing search for more effective cancer treatments, demonstrating the compound's potential in oncology (Xiong et al., 2009).
Enzymatic Reduction Studies
The compound's versatility extends to enzymatic studies, where it has been used to investigate the enantioselective reduction of 3-aryl-3-keto esters, facilitated by fungi like Rhizopus species. This research provides insights into developing new chiral pharmaceuticals and fine chemicals, showcasing the compound's relevance in biocatalysis (Salvi & Chattopadhyay, 2006).
Properties
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-2-26-17(22)11-16(12-6-5-7-13(10-12)21(24)25)20-18(23)14-8-3-4-9-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNMHNTYVAMSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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